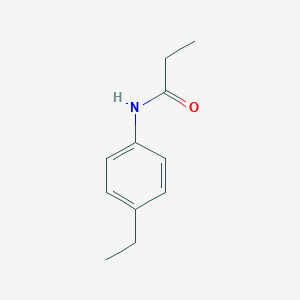
N-(4-ethylphenyl)propanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-ethylphenyl)propanamide, also known as N-(p-ethylphenyl)propionamide or N-ethyl-4-phenylbutanamide, is a chemical compound with the molecular formula C12H17NO. It is a white crystalline solid that is soluble in organic solvents and is commonly used in scientific research for its various applications.
Mecanismo De Acción
The mechanism of action of N-(4-ethylphenyl)propanamide(4-ethylphenyl)propanamide is not yet fully understood, but it is believed to work by inhibiting the activity of certain enzymes and receptors in the body. It has been shown to inhibit the activity of cyclooxygenase enzymes, which are involved in the production of prostaglandins, which play a role in pain and inflammation.
Efectos Bioquímicos Y Fisiológicos
N-(4-ethylphenyl)propanamide(4-ethylphenyl)propanamide has been shown to have several biochemical and physiological effects. It has been shown to reduce pain and inflammation in animal models, and to have local anesthetic effects. It has also been shown to have sedative and anticonvulsant effects, and to affect the levels of certain neurotransmitters in the brain.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-(4-ethylphenyl)propanamide(4-ethylphenyl)propanamide has several advantages for use in lab experiments. It is relatively easy to synthesize, and is readily available. It is also relatively stable, and can be stored for long periods of time without degradation. However, it can be expensive to produce in large quantities, and its effects can be difficult to measure accurately.
Direcciones Futuras
There are several potential future directions for research on N-(4-ethylphenyl)propanamide(4-ethylphenyl)propanamide. One area of interest is its potential use as a treatment for pain and inflammation, particularly in cases where traditional painkillers are not effective. Another area of interest is its potential use as a local anesthetic, particularly in cases where traditional anesthetics are not effective or are contraindicated. Additionally, further research is needed to fully understand the mechanism of action of N-(4-ethylphenyl)propanamide(4-ethylphenyl)propanamide, and to determine its potential for use in other areas of medicine and scientific research.
Métodos De Síntesis
N-(4-ethylphenyl)propanamide(4-ethylphenyl)propanamide can be synthesized through several methods, including the reaction of 4-ethylphenylacetic acid with ammonium hydroxide, followed by acylation with acetic anhydride. Another method involves the reduction of 4-ethylphenylpropanoic acid with lithium aluminum hydride, followed by acylation with acetic anhydride.
Aplicaciones Científicas De Investigación
N-(4-ethylphenyl)propanamide(4-ethylphenyl)propanamide has been extensively studied for its various scientific research applications. It has been shown to have analgesic and anti-inflammatory properties, making it a potential candidate for the treatment of pain and inflammation. It has also been investigated for its potential use as a local anesthetic and for its effects on the central nervous system.
Propiedades
Número CAS |
20172-37-6 |
|---|---|
Nombre del producto |
N-(4-ethylphenyl)propanamide |
Fórmula molecular |
C11H15NO |
Peso molecular |
177.24 g/mol |
Nombre IUPAC |
N-(4-ethylphenyl)propanamide |
InChI |
InChI=1S/C11H15NO/c1-3-9-5-7-10(8-6-9)12-11(13)4-2/h5-8H,3-4H2,1-2H3,(H,12,13) |
Clave InChI |
LKNFCBOZWHSNEJ-UHFFFAOYSA-N |
SMILES |
CCC1=CC=C(C=C1)NC(=O)CC |
SMILES canónico |
CCC1=CC=C(C=C1)NC(=O)CC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




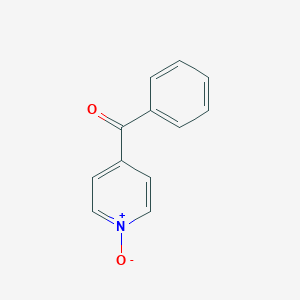
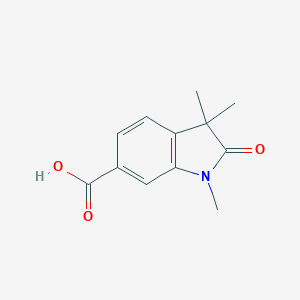
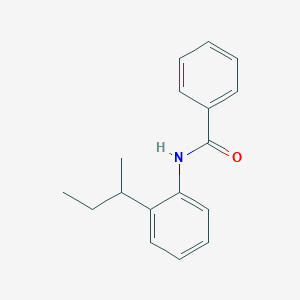
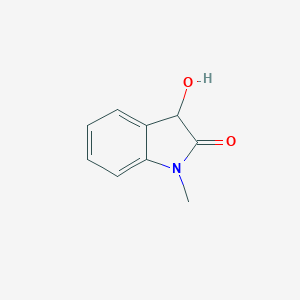


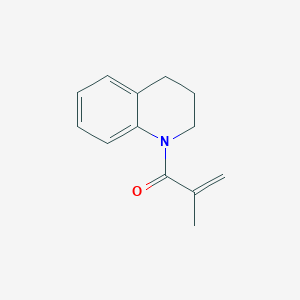
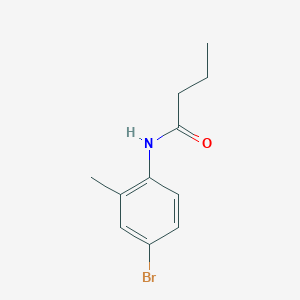
![8-Azaspiro[4.5]decane hydrochloride](/img/structure/B184460.png)


![Dimethyl 2-[(methylsulfonyl)amino]terephthalate](/img/structure/B184466.png)
